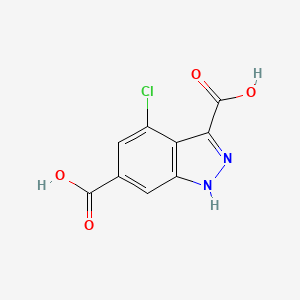

4-chloro-1H-indazole-3,6-dicarboxylic acid

Description

Significance of Heterocyclic Dicarboxylic Acids in Contemporary Chemical Research

Heterocyclic compounds, which are cyclic structures containing atoms of at least two different elements in the ring, are of paramount importance in chemistry. nih.govresearchgate.net Their significance is particularly pronounced in medicinal and materials science. nih.govresearchgate.net When these heterocyclic cores are functionalized with dicarboxylic acid groups, they become exceptionally versatile building blocks. The two carboxylic acid moieties can act as divergent coordination sites, allowing them to link metal ions to form extended, highly ordered structures known as metal-organic frameworks (MOFs). researchgate.netrsc.org

MOFs are a class of porous materials with exceptionally high surface areas and tunable pore sizes, making them promising for applications in gas storage and separation, catalysis, and sensing. researchgate.netrsc.org The properties of the resulting MOF are directly influenced by the structure of the dicarboxylic acid linker. rsc.org Furthermore, heterocyclic dicarboxylic acids are valuable intermediates in organic synthesis, providing a scaffold upon which more complex molecular architectures can be built. researchgate.net

Overview of Indazole Derivatives in Advanced Chemical Synthesis and Materials Science

Indazole, a bicyclic aromatic heterocycle composed of a fused benzene (B151609) and pyrazole (B372694) ring, is a privileged scaffold in chemical research. nih.gov While rare in nature, synthetic indazole derivatives have garnered significant attention due to their wide-ranging applications. nih.gov In medicinal chemistry, the indazole nucleus is a key component in a variety of pharmacologically active compounds. nih.govnih.gov

Beyond pharmaceuticals, indazole derivatives are finding increasing use in materials science. Specifically, indazole-based carboxylic acids have been successfully employed as organic linkers for the construction of novel MOFs. researchgate.netacs.org These materials have shown interesting properties, including luminescence, which can be modulated for applications such as temperature sensing. researchgate.net The rigid and planar nature of the indazole core, combined with the coordinating ability of the carboxylate groups, allows for the creation of robust and functional frameworks. The strategic placement of different functional groups on the indazole ring can further tune the electronic and steric properties of the resulting materials.

Rationale for Focused Academic Inquiry into 4-Chloro-1H-indazole-3,6-dicarboxylic Acid

While extensive research has been conducted on a variety of indazole derivatives, specific academic inquiry into this compound is still an emerging area. The rationale for a focused investigation into this particular molecule stems from its unique combination of functional groups. The presence of two carboxylic acid groups at the 3- and 6-positions presents the molecule as a potentially valuable ditopic linker for the synthesis of novel MOFs and coordination polymers.

The chlorine atom at the 4-position is of particular interest. Halogen atoms can influence the electronic properties of the molecule and can participate in halogen bonding, an intermolecular interaction that can be exploited in the design of supramolecular assemblies and crystal engineering. Furthermore, the chloro-substituent can serve as a handle for further synthetic modifications through cross-coupling reactions, allowing for the creation of a library of derivatives with tailored properties. The specific substitution pattern of this compound makes it a promising candidate for the development of new functional materials and as a key intermediate for the synthesis of more complex chemical entities. While direct research on this compound is limited, its structural features suggest a high potential for future applications.

Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 885523-19-3 | proactivemr.commolbase.com |

| Molecular Formula | C₉H₅ClN₂O₄ | molbase.com |

| Molecular Weight | 240.6 g/mol | molbase.com |

| Purity | ≥98% | proactivemr.com |

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-1H-indazole-3,6-dicarboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5ClN2O4/c10-4-1-3(8(13)14)2-5-6(4)7(9(15)16)12-11-5/h1-2H,(H,11,12)(H,13,14)(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VARSNOLJQZCDJM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1NN=C2C(=O)O)Cl)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5ClN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801268392 | |

| Record name | 4-Chloro-1H-indazole-3,6-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801268392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885523-19-3 | |

| Record name | 4-Chloro-1H-indazole-3,6-dicarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885523-19-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-1H-indazole-3,6-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801268392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Chloro 1h Indazole 3,6 Dicarboxylic Acid and Analogues

Historical Development of Indazole Core Synthesis Relevant to Dicarboxylic Acid Functionalization

The indazole ring system, a bicyclic aromatic heterocycle, has been a subject of synthetic exploration for over a century. Early methods for the construction of the indazole core laid the groundwork for the synthesis of more complex derivatives, including those bearing dicarboxylic acid functionalities.

Historically, the synthesis of the indazole nucleus often commenced from appropriately substituted benzene (B151609) derivatives, with the pyrazole (B372694) ring being formed in a subsequent cyclization step. One of the classical methods involves the diazotization of o-toluidine (B26562) followed by ring closure, a process that highlights the early focus on readily available starting materials. nih.gov Another foundational approach is the ring opening of isatin (B1672199) to yield an aminophenylglyoxylic acid, which, after diazotization and reductive cyclization, furnishes 1H-indazole-3-carboxylic acid. google.com This particular method is historically significant as it directly introduces a carboxylic acid group at the 3-position, a key feature of the target molecule.

The Jacobson indazole synthesis, which utilizes o-acetamidophenylacetate or its amide derivatives, also provides a route to indazole-3-carboxylates. guidechem.com These early methods, while effective, often required harsh reaction conditions and offered limited control over the substitution pattern on the benzene ring of the indazole.

The functionalization of the indazole ring with a second carboxylic acid, particularly at the 6-position, was not a primary focus of early synthetic efforts. However, the development of methods to introduce substituents onto the benzene portion of pre-formed indazole rings, or to construct the indazole from polysubstituted benzene precursors, paved the way for the synthesis of dicarboxylic acid derivatives. For instance, the ability to perform electrophilic substitution reactions, such as halogenation, on the indazole ring opened up possibilities for subsequent functional group interconversions. chemicalbook.com These historical strategies, while not directly yielding 4-chloro-1H-indazole-3,6-dicarboxylic acid, established the fundamental chemical principles for the formation of the indazole core and the introduction of carboxylic acid groups, which are essential for developing more targeted synthetic routes.

Targeted Synthetic Routes for this compound

The synthesis of a polysubstituted indazole such as this compound requires precise control over the introduction and placement of each functional group. This section details the specific strategies for constructing the indazole ring with the desired substitution pattern, introducing the carboxylic acid moieties, and performing the necessary halogenation.

Strategies for Indazole Ring System Formation with Controlled Substitution

Modern synthetic methods offer greater control over the regiochemistry of the indazole ring formation, allowing for the synthesis of specifically substituted analogues. One effective strategy begins with a substituted aniline (B41778), such as 2-methyl-3-chloroaniline. chemicalbook.com This starting material already contains the chlorine atom at the desired position relative to the eventual pyrazole ring. The synthesis proceeds through acetylation, followed by diazotization with an alkyl nitrite (B80452) (e.g., isopentyl nitrite) to induce cyclization and form the indazole ring. chemicalbook.com This approach ensures the chlorine atom is correctly placed at the 4-position from the outset.

An alternative approach involves the use of ortho-halobenzaldehydes or ketones which can undergo condensation with hydrazine (B178648) to form the indazole ring. organic-chemistry.org The choice of substituents on the starting benzaldehyde (B42025) or ketone dictates the substitution pattern of the final indazole product. For the synthesis of the target molecule, a starting material such as a 2,5-dihalo-3-methylbenzaldehyde could potentially be envisioned, where the halogens could later be converted to carboxylic acid and chloro groups, respectively.

Introduction and Regioselective Placement of Carboxylic Acid Functionalities

The introduction of carboxylic acid groups at the C3 and C6 positions of the indazole ring is a critical step. The carboxyl group at the 3-position can be introduced in several ways. One common method involves the lithiation of an N-protected indazole at the 3-position, followed by quenching with carbon dioxide. researchgate.net For example, an N-SEM (2-(trimethylsilyl)ethoxymethyl) protected indazole can be selectively lithiated at C3. researchgate.net

Alternatively, the C3-carboxyl group can be incorporated during the ring formation. As mentioned in the historical context, starting from isatin or its derivatives can directly yield an indazole-3-carboxylic acid. google.com Another approach is the hydrolysis of a 3-cyanoindazole, which can be prepared through various synthetic routes. guidechem.com

A hypothetical route to the target dicarboxylic acid could involve starting with a 4-chloro-6-bromo-1H-indazole. Introduction of the first carboxylic acid at the 3-position could be achieved via lithiation and carboxylation. The remaining bromo group at the 6-position could then be converted to the second carboxylic acid moiety.

Methods for Halogenation at the 4-Position

The introduction of a chlorine atom at the 4-position of the indazole ring can be accomplished either by starting with a pre-halogenated precursor or by direct halogenation of the indazole core. As described in section 2.2.1, using 2-methyl-3-chloroaniline as a starting material directly incorporates the chlorine at the correct position. chemicalbook.com

Direct halogenation of the indazole ring is also a viable strategy. Electrophilic halogenating agents such as N-chlorosuccinimide (NCS) can be used to chlorinate the indazole ring. The regioselectivity of this reaction can be influenced by the directing effects of existing substituents on the ring and the reaction conditions employed. For an unsubstituted 1H-indazole, direct halogenation often occurs at the 3- and 5-positions. Therefore, to achieve chlorination at the 4-position, the synthesis would likely rely on a starting material that already contains the chlorine atom or a directing group that favors halogenation at the C4 position.

Advanced Catalytic Approaches in Synthesis

Modern organic synthesis has been revolutionized by the advent of catalytic methods, particularly those employing transition metals. These approaches offer efficient and selective ways to construct and functionalize complex molecules like this compound.

Transition Metal-Catalyzed Coupling Reactions for Indazole Scaffold Construction

Transition metal-catalyzed reactions have become indispensable for the synthesis of indazole derivatives. wikipedia.org These methods often involve the formation of carbon-nitrogen and nitrogen-nitrogen bonds to construct the pyrazole part of the indazole ring.

One prominent strategy is the palladium-catalyzed intramolecular C-H amination of aminohydrazones. wikipedia.org This method allows for the formation of the N-N bond and cyclization in a single step. Another powerful approach is the copper- or palladium-catalyzed coupling of ortho-haloaryl compounds with hydrazines. unina.it For example, a substituted o-halobenzonitrile can be coupled with a hydrazine derivative to form the indazole ring. The choice of catalyst and ligands is crucial for achieving high yields and regioselectivity.

Rhodium-catalyzed C-H activation has also emerged as a powerful tool for indazole synthesis. wikipedia.orgnih.gov For instance, the reaction of azobenzenes with aldehydes, catalyzed by a rhodium(III) complex, can lead to the formation of N-aryl-2H-indazoles. While this specific example leads to the 2H-tautomer, it showcases the potential of C-H activation in constructing the indazole core.

These catalytic methods provide versatile platforms for synthesizing a wide array of substituted indazoles. By carefully selecting the starting materials and catalytic system, it is possible to construct an indazole scaffold with the necessary substituents, or with functional groups that can be readily converted to the desired chloro and dicarboxylic acid moieties of the target molecule.

N-N Bond Forming Reactions and Their Application

The construction of the pyrazole ring fused to the benzene core is a critical step in indazole synthesis, with the formation of the nitrogen-nitrogen (N-N) bond being a key transformation. Various strategies have been developed to achieve this, often involving cyclization reactions of appropriately substituted benzene precursors.

One prominent method involves the oxidative cyclization of 2-aminomethyl-phenylamines. acs.orgorganic-chemistry.orgnih.gov This approach provides a robust protocol to access all three tautomeric forms of indazoles (1H, 2H, and 3H). acs.orgorganic-chemistry.org Researchers have optimized conditions, finding that reagents like ammonium (B1175870) molybdate (B1676688) in the presence of hydrogen peroxide can effectively facilitate the N-N bond-forming cyclization at room temperature, achieving high yields. organic-chemistry.org The proposed mechanism for this transformation begins with the oxidation of the aniline nitrogen to form a nitroso intermediate, which is then followed by a nucleophilic addition and subsequent cyclization to form the indazole ring. organic-chemistry.org This method is noted for its broad applicability and complements traditional reductive N-N bond-forming strategies. organic-chemistry.org

Copper-catalyzed reactions also represent a significant class of N-N bond-forming strategies. For instance, an efficient method for creating 1H-indazoles involves a Cu(OAc)₂-mediated cyclization of ketimines derived from o-aminobenzonitriles, using oxygen as the sole oxidant. nih.gov This process demonstrates good to excellent yields. nih.gov Another copper-catalyzed approach involves the reaction of 2-halobenzonitriles with hydrazine derivatives, which proceeds through a cascade coupling and condensation process to yield substituted 3-aminoindazoles. organic-chemistry.org

Organophosphorus-mediated reductive cyclization is another effective technique. This has been used to construct 3-amino-2H-indazoles from substituted benzamidines, which are themselves synthesized from 2-nitrobenzonitriles. nih.gov This reaction pathway shows good tolerance for various functional groups. nih.gov

Additionally, metal-free approaches have been established. A one-pot reaction of 2-aminophenones with hydroxylamine (B1172632) derivatives furnishes indazoles in very good yields under mild, operationally simple conditions that are insensitive to air and moisture. organic-chemistry.org

These N-N bond-forming reactions are fundamental to creating the indazole scaffold, upon which further modifications, such as the introduction of chloro and dicarboxylic acid functionalities, can be performed.

C-H Functionalization Strategies at the Indazole Core

Direct functionalization of carbon-hydrogen (C-H) bonds on the indazole nucleus is a powerful and atom-economical strategy for introducing molecular complexity. bits-pilani.ac.inrsc.org This avoids the need for pre-functionalized starting materials, offering a more efficient route to a diverse range of indazole analogues. nih.gov These strategies can be broadly categorized into transition-metal-catalyzed and metal-free methods. bits-pilani.ac.inresearchgate.net

Transition-metal catalysis is extensively used for C-H functionalization of indazoles. researchgate.net Rhodium and cobalt catalysts have proven particularly effective. For example, Rh(III)-catalyzed C-H activation of azobenzenes, followed by a cyclative capture with aldehydes, provides a formal [4+1] annulation to produce N-aryl-2H-indazoles. nih.govacs.org Similarly, Co(III) catalysts, using azo and oxime directing groups, can facilitate the convergent assembly of N-aryl-2H-indazoles through a C-H functionalization/addition/cyclization cascade. nih.gov These reactions are often tolerant of a wide array of functional groups on both the indazole core and the coupling partner. nih.gov

Palladium catalysis is also widely employed. For instance, an intramolecular ligand-free palladium-catalyzed C-H amination of aminohydrazones has been reported for the synthesis of 1H-indazoles. nih.gov The selective ortho C-H functionalization of 2-arylindazoles is another appealing approach in synthetic chemistry, allowing for the installation of various functional groups in a step-economic manner. nih.gov

Metal-free C-H functionalization offers an alternative under different reaction conditions. Direct aryl C-H amination of diaryl ketone hydrazones can be achieved using iodine in the presence of potassium iodide and sodium acetate, or with [bis-(trifluoroacetoxy)iodo]benzene (PIFA) as an oxidant, providing 1H-indazoles with good functional group compatibility. nih.gov

These C-H functionalization techniques are crucial for the late-stage modification of the indazole skeleton. For a molecule like this compound, such strategies could theoretically be applied to a 4-chloro-1H-indazole precursor to install the carboxylic acid groups at the C3 and C6 positions, demonstrating the power of this approach for creating highly substituted indazoles.

Green Chemistry and Sustainable Synthetic Pathways

The principles of green chemistry are increasingly influencing the design of synthetic routes for pharmaceuticals and fine chemicals. For indazole derivatives, this has led to the development of microwave-assisted protocols, solvent-free reaction conditions, and the exploration of catalytic systems that are more environmentally benign.

Microwave-Assisted Synthesis of Indazole Derivatives

Microwave-assisted organic synthesis has emerged as a highly effective technique for the rapid and efficient production of indazole derivatives. rasayanjournal.co.in This method utilizes dielectric heating, where polar molecules absorb microwave energy, leading to rapid and uniform heating that can significantly accelerate reaction rates, increase product yields, and reduce the formation of byproducts compared to conventional heating methods. rasayanjournal.co.injchr.org

The synthesis of various indazole derivatives, including 4-chloro-1H-indazole, has been successfully achieved using microwave irradiation. jchr.orgjchr.org Reactions are often carried out in water, offering a green and efficient process. jchr.orgjchr.org For example, the reaction of o-chlorobenzaldehyde with hydrazine hydrate (B1144303) can be completed in minutes under microwave irradiation, compared to hours with conventional heating. jchr.orgjchr.org

One-pot, two-step microwave procedures have also been developed for the synthesis of 1-aryl-1H-indazoles from 2-halobenzaldehydes and phenylhydrazines. researchgate.net The initial formation of the arylhydrazone and the subsequent copper-catalyzed intramolecular N-arylation can both be performed under microwave heating at 160°C, each step taking only 10 minutes. researchgate.net This approach provides good to excellent yields and showcases the efficiency of microwave technology. researchgate.net The use of microwave assistance is considered an important green synthetic method for creating libraries of bioactive indazole compounds for drug discovery programs. rasayanjournal.co.in

Table 1: Comparison of Microwave-Assisted vs. Conventional Synthesis of Indazoles

| Starting Materials | Method | Reaction Time | Yield | Reference |

| 2-halobenzaldehydes, phenylhydrazines | Microwave | 20 min (total) | Good to Excellent | researchgate.net |

| o-chlorobenzaldehyde, hydrazine hydrate | Microwave | 18 min | Good | jchr.org |

| General Indazoles | Conventional | 24 hours | Lower | rasayanjournal.co.in |

| General Indazoles | Microwave | 30 minutes | Markedly Improved | rasayanjournal.co.in |

| Tetrahydrocarbazoles, aromatic azides | Conventional | - | 64-94% | nih.gov |

| Tetrahydrocarbazoles, aromatic azides | Microwave | Shorter | 72-96% | nih.gov |

Solvent-Free and Environmentally Benign Reaction Conditions

Developing synthetic methods that minimize or eliminate the use of hazardous solvents is a core goal of green chemistry. For indazole synthesis, several approaches align with this principle.

Solvent-free reactions, often accelerated by microwave irradiation, provide an environmentally friendly alternative to traditional methods. ajrconline.org These reactions reduce waste and can lead to higher purity products. Furthermore, the use of greener solvents is being explored. For instance, a one-pot, three-component reaction to synthesize 2H-indazole derivatives using copper(I) oxide nanoparticles as a catalyst can be performed in polyethylene (B3416737) glycol (PEG 300), which is considered a green solvent. organic-chemistry.org

Metal-free reactions also contribute to more environmentally benign processes by avoiding the use of potentially toxic and expensive heavy metals. The synthesis of indazoles from 2-aminophenones and hydroxylamine derivatives is one such example that proceeds without a metal catalyst and is insensitive to air and moisture, simplifying the reaction setup. organic-chemistry.org

Biocatalytic or Organocatalytic Approaches (if relevant to such compounds)

While transition-metal catalysis dominates indazole synthesis, organocatalysis is emerging as a valuable, metal-free alternative. Organocatalysts are small organic molecules that can promote chemical transformations, often with high selectivity and under mild conditions.

For example, piperidine (B6355638) has been shown to be an efficient organo-base catalyst in a one-pot, three-component reaction for synthesizing phenyl-pyrano-thiazol-2-one derivatives, a related heterocyclic system. researchgate.net In the context of indazole synthesis, Brønsted acidic surfactants have been noted as efficient organocatalysts for a variety of organic transformations, indicating their potential applicability. acs.org The development of organocatalytic methods for the direct synthesis of the indazole core, such as enantioselective functionalizations, remains an active area of research. These approaches hold promise for creating chiral indazole derivatives in a more sustainable manner.

Advanced Spectroscopic and Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment and Stereochemical Analysis

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules in both solution and solid states. nih.gov It provides detailed information about the chemical environment, connectivity, and spatial proximity of magnetically active nuclei. For indazole derivatives, NMR is crucial for determining the substitution pattern on the bicyclic ring system. nih.govjchr.org

The structural complexity of substituted indazoles necessitates the use of advanced 1D and 2D NMR experiments to resolve overlapping signals and establish unambiguous atomic connectivity. ipb.pt While direct experimental data for 4-chloro-1H-indazole-3,6-dicarboxylic acid is not extensively published, the expected spectral characteristics can be inferred from data on closely related indazole derivatives. nih.govresearchgate.net

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the two aromatic protons and the N-H proton of the indazole ring. The proton at the 5-position and the proton at the 7-position would appear as singlets due to the substitution pattern. The N-H proton typically appears as a broad singlet at a downfield chemical shift (δ > 10 ppm), which is solvent-dependent. rsc.org

¹³C NMR Spectroscopy: The carbon NMR spectrum will display signals for all nine carbon atoms in the molecule. The two carboxylic acid carbons are expected at the most downfield region (δ > 165 ppm). The aromatic and heterocyclic carbons will appear in the range of δ 110-145 ppm. The specific chemical shifts are influenced by the electronic effects of the chlorine and carboxylic acid substituents. nih.gov NMR spectroscopy is a particularly effective method for distinguishing between N-1 and N-2 substituted indazole isomers. nih.gov

2D NMR Techniques: To confirm the assignments from 1D spectra, a suite of 2D NMR experiments would be employed:

COSY (Correlation Spectroscopy): While there are no adjacent protons on the benzene (B151609) ring of the target molecule, COSY would be critical for indazole systems with more complex proton networks to establish proton-proton coupling relationships. ipb.pt

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon atoms, allowing for the definitive assignment of protonated carbons in the indazole ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique reveals through-space proximity of protons, which can be useful in confirming assignments and studying conformational preferences of substituents. mdpi.com

Interactive Data Table: Predicted NMR Chemical Shifts (δ, ppm) for this compound

| Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key HMBC Correlations |

| 1 (N-H) | > 12.0 (broad s) | - | C3, C7a |

| 3 | - | ~140 | H5, H7 |

| 3-COOH | - | ~168 | H5 |

| 4 | - | ~128 | H5 |

| 5 | ~8.0 (s) | ~125 | C3, C4, C6, C7, C3-COOH, C6-COOH |

| 6 | - | ~130 | H5, H7 |

| 6-COOH | - | ~167 | H5, H7 |

| 7 | ~8.2 (s) | ~115 | C5, C6, C7a, C6-COOH |

| 7a | - | ~142 | H5, H7 |

Note: Predicted values are based on data from analogous substituted indazole carboxylic acids and chloro-indazoles. Actual values may vary based on solvent and experimental conditions.

Solid-State NMR (ssNMR), particularly Cross-Polarization Magic-Angle Spinning (CP/MAS) NMR, is a powerful tool for studying the structure of molecules in their crystalline or polymorphic forms. nih.gov For this compound, ssNMR could provide valuable insights into:

Polymorphism: Different crystalline forms of the compound would yield distinct ssNMR spectra, allowing for their identification and characterization.

Intermolecular Interactions: ssNMR is sensitive to the local environment, and changes in chemical shifts can provide information about hydrogen bonding, particularly involving the carboxylic acid and indazole N-H groups.

Tautomerism: The technique can help confirm the predominant tautomeric form (1H vs. 2H) in the solid state.

For example, ¹³C and ¹⁵N CPMAS experiments have been successfully used to characterize (1H-indazol-1-yl)methanol derivatives in the solid state, demonstrating the utility of this technique for the indazole scaffold. nih.gov

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an indispensable analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound with high accuracy and to deduce its structure by analyzing fragmentation patterns. mdpi.comnih.gov

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the determination of the elemental composition of a molecule. For this compound (C₉H₅ClN₂O₄), HRMS would be used to confirm its molecular formula by comparing the experimentally measured exact mass with the theoretically calculated mass. The presence of the chlorine atom would be evident from the characteristic isotopic pattern (³⁵Cl/³⁷Cl ratio of approximately 3:1) in the mass spectrum. rsc.org

Interactive Data Table: HRMS Data for this compound

| Ion | Molecular Formula | Calculated Exact Mass (m/z) |

| [M+H]⁺ | C₉H₆³⁵ClN₂O₄⁺ | 241.0016 |

| [M+H]⁺ | C₉H₆³⁷ClN₂O₄⁺ | 243.0016 |

| [M-H]⁻ | C₉H₄³⁵ClN₂O₄⁻ | 238.9860 |

| [M-H]⁻ | C₉H₄³⁷ClN₂O₄⁻ | 240.9860 |

Tandem Mass Spectrometry (MS/MS) involves the selection of a specific precursor ion (e.g., the molecular ion [M+H]⁺), followed by its fragmentation through collision-induced dissociation (CID) and analysis of the resulting product ions. The fragmentation pattern provides a "fingerprint" that is characteristic of the molecule's structure. For this compound, key fragmentation pathways would likely involve:

Decarboxylation: The loss of one or two molecules of carbon dioxide (CO₂, 44 Da) from the carboxylic acid groups is a highly probable fragmentation pathway.

Loss of Water: Elimination of H₂O (18 Da) from the carboxylic acid groups.

Loss of HCl: Cleavage of the C-Cl bond, resulting in the loss of hydrogen chloride (36 Da).

Ring Cleavage: Fragmentation of the indazole bicyclic system.

Analysis of these fragmentation pathways allows for the confirmation of the presence and location of the various functional groups on the indazole core. acgpubs.org

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Conformational Studies

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. These techniques are particularly useful for identifying functional groups and studying hydrogen bonding and conformational isomers. jchr.orgmdpi.com The experimental and theoretical vibrational spectra can be examined to understand the influence of substituents on spectroscopic properties. mdpi.com

The IR and Raman spectra of this compound would be characterized by specific bands corresponding to its functional groups:

O-H Stretching: A very broad and strong absorption band in the IR spectrum, typically in the range of 2500-3300 cm⁻¹, is characteristic of the hydrogen-bonded O-H stretch of the carboxylic acid dimer.

N-H Stretching: The N-H stretching vibration of the indazole ring is expected around 3100 cm⁻¹. mdpi.com

C=O Stretching: A strong, sharp band in the IR spectrum around 1700 cm⁻¹ corresponds to the C=O stretch of the carboxylic acid. The exact position can be influenced by hydrogen bonding. mdpi.com

C=C and C=N Stretching: Aromatic ring and pyrazole (B372694) ring stretching vibrations typically appear in the 1450-1620 cm⁻¹ region.

C-Cl Stretching: The C-Cl stretching vibration is expected to appear in the fingerprint region of the spectrum.

Interactive Data Table: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Expected Intensity (IR) |

| ν(O-H) | Carboxylic Acid | 2500 - 3300 | Strong, Broad |

| ν(N-H) | Indazole Ring | ~3100 | Medium |

| ν(C-H) | Aromatic | 3000 - 3100 | Medium-Weak |

| ν(C=O) | Carboxylic Acid | 1680 - 1720 | Strong |

| ν(C=C), ν(C=N) | Aromatic/Indazole Ring | 1450 - 1620 | Medium-Strong |

| δ(O-H) | Carboxylic Acid | 1300 - 1440 | Medium |

| ν(C-O) | Carboxylic Acid | 1210 - 1320 | Strong |

| ν(C-Cl) | Chloro-aromatic | 700 - 850 | Strong |

Note: ν = stretching, δ = bending. Expected values are based on typical ranges for these functional groups and data from analogous compounds.

X-ray Crystallography for Absolute Stereochemistry and Solid-State Architecture

X-ray crystallography stands as the definitive method for elucidating the three-dimensional atomic arrangement of a crystalline solid. This technique provides unequivocal information on bond lengths, bond angles, and conformational details, which are crucial for understanding the molecule's structure and reactivity.

Single Crystal X-ray Diffraction of this compound and its Co-crystals

Single-crystal X-ray diffraction (SCXRD) is the gold standard for determining molecular structure. The process involves irradiating a single, high-quality crystal with a focused X-ray beam and analyzing the resulting diffraction pattern. For this compound, obtaining a suitable crystal is the first critical step.

While specific crystallographic data for this compound is not prominently available in published literature, analysis of closely related indazole-carboxylic acid derivatives provides a robust framework for expected structural parameters. For instance, the molecular structure of indazol-2-yl-acetic acid has been determined by X-ray diffraction, confirming its proposed structure and revealing details of its supramolecular architecture. nih.govresearchgate.net

Co-crystallization is a powerful strategy in crystal engineering used to obtain high-quality crystals and to modify the physicochemical properties of a target molecule. japtronline.com By combining this compound with a stoichiometrically defined amount of a second molecule (a co-former), new crystalline solids with unique properties can be formed. researchgate.net The selection of co-formers is guided by an understanding of potential intermolecular interactions, particularly hydrogen bonding.

Table 1: Representative Crystallographic Parameters for Indazole Derivatives

| Parameter | Illustrative Value/Type | Description |

| Crystal System | Monoclinic / Orthorhombic | The crystal system describes the symmetry of the unit cell. |

| Space Group | P2₁/n / P2₁2₁2₁ | The space group defines the specific symmetry elements within the crystal. |

| a (Å) | 7.5 - 15 | Unit cell dimension along the a-axis. |

| b (Å) | 15 - 20 | Unit cell dimension along the b-axis. |

| c (Å) | 11 - 20 | Unit cell dimension along the c-axis. |

| β (°) | 90 - 105 | The angle of the unit cell for monoclinic systems. |

| Volume (ų) | 1400 - 1700 | The volume of a single unit cell. |

| Z | 4 | The number of molecules per unit cell. |

Note: This table presents typical data ranges observed for related heterocyclic and indole-based compounds and serves as an illustrative guide for the expected crystallographic data for this compound. mdpi.commdpi.com

Analysis of Hydrogen Bonding Networks and Supramolecular Interactions in the Solid State

The solid-state architecture of this compound is governed by a network of non-covalent interactions, with hydrogen bonds playing a primary role. japtronline.comresearchgate.net The molecule possesses multiple functional groups capable of participating in these interactions: two carboxylic acid groups (strong hydrogen bond donors and acceptors), the indazole N-H group (donor), and the pyrazolic nitrogen (acceptor).

Key Expected Interactions:

Carboxylic Acid Dimers: A highly probable and stable motif is the formation of a centrosymmetric dimer where the carboxylic acid groups of two molecules interact via a pair of O-H···O hydrogen bonds. This is a common and robust supramolecular synthon known as the R₂²(8) motif. researchgate.netnih.gov

Indazole-Carboxylate Interactions: The N-H group of the indazole ring is a potent hydrogen bond donor and can interact with the carbonyl oxygen of a carboxylic acid group on an adjacent molecule (N-H···O). nih.govresearchgate.net

Halogen Bonding: The chlorine atom at the 4-position can act as a halogen bond donor, interacting with electron-rich atoms like oxygen or nitrogen on adjacent molecules.

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify these diverse intermolecular interactions within the crystal lattice, providing a detailed map of close contacts between neighboring molecules. mdpi.commdpi.com

Table 2: Potential Hydrogen Bonding Interactions

| Donor Group | Acceptor Group | Type of Interaction | Significance |

| Carboxylic Acid (-OH ) | Carboxylic Acid (C=O ) | Strong Hydrogen Bond (O-H···O) | Forms robust homodimers, a primary structural motif. researchgate.netjaptronline.com |

| Indazole (-NH ) | Carboxylic Acid (C=O ) | Strong Hydrogen Bond (N-H···O) | Links molecules into chains or sheets. mdpi.com |

| Indazole (-NH ) | Pyrazolic Nitrogen (=N -) | Hydrogen Bond (N-H···N) | Can form catemeric chains or discrete oligomers. mdpi.com |

| Aromatic C-H | Carboxylic Acid (C=O ) | Weak Hydrogen Bond (C-H···O) | Contributes to overall packing stability. japtronline.com |

Chromatographic and Electrophoretic Techniques for Purity and Separation

Chromatographic and electrophoretic methods are essential for assessing the purity of this compound, quantifying it in various matrices, and separating it from impurities or related compounds.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is the foremost technique for the purity analysis and quantification of non-volatile organic compounds. For an aromatic dicarboxylic acid, a reversed-phase HPLC (RP-HPLC) method is typically the most suitable approach.

Method development would involve a systematic optimization of several parameters to achieve good resolution, symmetric peak shape, and appropriate retention time.

Stationary Phase: A C18 (octadecyl) bonded silica column is a common starting point, providing a non-polar surface for the separation of moderately polar compounds.

Mobile Phase: A gradient elution using a mixture of an aqueous solvent (often with an acid modifier like formic acid or phosphoric acid to suppress the ionization of the carboxylic groups) and an organic solvent (such as acetonitrile or methanol) is typical. The gradient allows for the elution of compounds with a range of polarities.

Detection: The aromatic indazole core contains a chromophore, making UV-Vis detection highly effective. A photodiode array (PDA) detector can be used to obtain the full UV spectrum of the peak, aiding in peak identification and purity assessment. researchgate.net

Table 3: Illustrative HPLC Method Development Parameters

| Parameter | Condition 1 | Condition 2 (Optimized) | Outcome |

| Column | C18, 4.6x150 mm, 5 µm | C18, 4.6x150 mm, 5 µm | - |

| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water | - |

| Mobile Phase B | Acetonitrile | Acetonitrile | - |

| Gradient | 5% to 95% B in 20 min | 20% to 80% B in 15 min | Improved resolution, shorter run time. |

| Flow Rate | 1.0 mL/min | 1.0 mL/min | - |

| Detection | 254 nm | 242 nm | Increased sensitivity based on UV max. |

| Retention Time | 12.5 min | 9.8 min | Acceptable retention. |

| Peak Asymmetry | 1.8 | 1.2 | Improved peak shape. |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Direct analysis of this compound by Gas Chromatography (GC) is not feasible due to its high polarity and extremely low volatility. colostate.edu To make it amenable to GC analysis, the polar carboxylic acid groups must be chemically modified through a process called derivatization. nih.gov This process converts the non-volatile acid into a stable, volatile ester.

Common derivatization strategies include:

Esterification: Reacting the acid with an alcohol (e.g., methanol) in the presence of an acid catalyst (e.g., BF₃) to form methyl esters. nih.govresearchgate.net

Silylation: Reacting the acid with a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), to form volatile trimethylsilyl (TMS) esters. This is often a preferred method due to its high efficiency and the production of clean derivatives. nih.govresearchgate.net

Once derivatized, the sample can be injected into the GC-MS system. The GC separates the components of the mixture, and the mass spectrometer provides a mass spectrum for each component, which serves as a molecular fingerprint for identification. nih.gov

Table 4: Potential Volatile Derivatives for GC-MS Analysis

| Derivatization Reagent | Derivative Formed | Increase in MW (per group) | Key Characteristics |

| Methanol/BF₃ | Dimethyl ester | +14 Da | Standard esterification, robust method. |

| BSTFA | Bis(trimethylsilyl) ester | +72 Da | Highly volatile, excellent for GC, but moisture-sensitive. researchgate.net |

| Diazomethane | Dimethyl ester | +14 Da | Highly efficient but requires specialized handling due to toxicity and explosive nature. |

Capillary Electrophoresis (CE) for Ionic Species

Capillary Electrophoresis (CE) is a high-resolution separation technique particularly well-suited for the analysis of ionic species. acs.orgacs.org Since this compound has two acidic protons, it will exist as a dianion in basic buffer solutions, making it an ideal candidate for CE analysis.

The separation in CE is based on the differential migration of ions in an electric field. Key parameters for method development include:

Background Electrolyte (BGE): The choice of BGE, its concentration, and its pH are critical. A basic pH (e.g., pH > 8) would ensure the complete deprotonation of the dicarboxylic acid.

Electroosmotic Flow (EOF) Control: For anion analysis, the natural EOF is often reversed using a cationic surfactant (e.g., myristyltrimethylammonium bromide) in the BGE. This allows the negatively charged analytes to reach the detector more quickly.

Detection: Indirect UV detection is a common strategy for dicarboxylic acids, where a UV-absorbing component is added to the BGE. The analyte displaces this component, causing a decrease in absorbance as it passes the detector. nih.gov

Table 5: Typical Capillary Electrophoresis Method Parameters

| Parameter | Typical Setting | Purpose |

| Capillary | Fused silica, 50 µm i.d., 50 cm length | Provides the separation channel. acs.org |

| Background Electrolyte | 20-50 mM Borate buffer | Maintains pH and conductivity. |

| BGE pH | 9.0 - 10.5 | Ensures full ionization of the dicarboxylic acid. |

| EOF Modifier | Cationic Surfactant (e.g., CTAB) | Reverses EOF for fast anion analysis. |

| Applied Voltage | 15 - 25 kV | Driving force for separation. |

| Temperature | 25 °C | Ensures reproducible migration times. |

| Injection | Hydrodynamic (Pressure) | Introduces a small plug of the sample. |

| Detection | Indirect UV at 254 nm | Universal detection for non-chromophoric or weakly absorbing ions. |

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of the electronic structure and a wide array of molecular properties. For indazole derivatives, DFT has been instrumental in elucidating their fundamental chemical characteristics.

DFT calculations, particularly using functionals like B3LYP with appropriate basis sets (e.g., 6-31G or higher), are employed to determine the optimized geometry of indazole derivatives. researchgate.netniscpr.res.in These calculations provide crucial information on bond lengths, bond angles, and dihedral angles, which are fundamental to understanding the molecule's three-dimensional structure. The electronic properties, such as the distribution of electron density and the energies of the frontier molecular orbitals (HOMO and LUMO), are also key outputs of DFT calculations. niscpr.res.innih.gov The HOMO-LUMO energy gap is a critical parameter, as it provides an indication of the molecule's chemical reactivity and kinetic stability. nih.govresearchgate.net For instance, a smaller energy gap suggests that a molecule is more polarizable and can more readily participate in chemical reactions. researchgate.net

Conformational Analysis and Tautomerism of Indazole Derivatives

The indazole ring system can exist in two primary tautomeric forms: the 1H-indazole and the 2H-indazole. nih.govnih.gov Computational studies have consistently shown that the 1H-tautomer is thermodynamically more stable than the 2H-tautomer, making it the predominant form in most conditions. nih.govnih.govresearchgate.net This stability is attributed to its benzenoid structure, which confers greater aromatic stabilization compared to the quinonoid structure of the 2H-tautomer. nih.gov The energy difference between the two tautomers has been calculated to be approximately 15 kJ·mol⁻¹ in the gas phase and in water. nih.gov

For 4-chloro-1H-indazole-3,6-dicarboxylic acid, the 1H-tautomer is expected to be the most stable form. Conformational analysis of this molecule would also involve determining the preferred orientations of the two carboxylic acid groups. These groups can rotate around the carbon-carbon single bond connecting them to the indazole ring. The most stable conformation will be the one that minimizes steric hindrance and allows for favorable intramolecular interactions, such as hydrogen bonding between the carboxylic acid protons and the nitrogen atoms of the pyrazole (B372694) ring or the chlorine atom.

Reactivity Prediction and Reaction Pathway Analysis

DFT calculations are invaluable for predicting the reactivity of a molecule and for analyzing potential reaction pathways. The molecular electrostatic potential (MEP) map, which can be calculated using DFT, illustrates the regions of a molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic). researchgate.net For an indazole derivative, the nitrogen atoms of the pyrazole ring are typically nucleophilic centers, while the hydrogen atom attached to the nitrogen is acidic. The substituents on the benzene (B151609) ring also modulate the reactivity of the entire molecule.

In this compound, the carboxylic acid groups are key reactive sites, capable of undergoing esterification, amidation, or reduction. nih.govdiva-portal.org The chlorine atom at the 4-position can potentially be displaced through nucleophilic aromatic substitution, although this would depend on the reaction conditions and the nature of the nucleophile. Computational studies can model the transition states and reaction intermediates for these transformations, providing insights into the reaction mechanisms and helping to predict the most favorable reaction conditions. reddit.com

Spectroscopic Property Prediction (e.g., NMR chemical shifts, IR frequencies)

DFT calculations can accurately predict various spectroscopic properties, which is a valuable tool for structural elucidation and for confirming experimental data. The prediction of nuclear magnetic resonance (NMR) chemical shifts and infrared (IR) vibrational frequencies is a common application of DFT in this context. researchgate.netmultidisciplinaryjournals.com

For this compound, DFT calculations can predict the ¹H and ¹³C NMR chemical shifts for each unique atom in the molecule. nih.gov These theoretical predictions can be compared with experimental spectra to aid in the assignment of signals. Similarly, the calculation of vibrational frequencies can help in the interpretation of the IR spectrum, allowing for the identification of characteristic peaks corresponding to specific functional groups, such as the C=O and O-H stretches of the carboxylic acids, the N-H stretch of the indazole ring, and the C-Cl stretch. researchgate.net

Table 1: Predicted Spectroscopic Data for a Generic Indazole Carboxylic Acid Derivative

| Spectroscopic Data Type | Predicted Value Range |

|---|---|

| ¹H NMR Chemical Shifts (ppm) | 7.0 - 8.5 (aromatic protons), 10.0 - 13.0 (carboxylic acid protons) |

| ¹³C NMR Chemical Shifts (ppm) | 110 - 150 (aromatic carbons), 165 - 175 (carboxylic acid carbons) |

| IR Frequencies (cm⁻¹) | 3200 - 3600 (O-H and N-H stretch), 1680 - 1750 (C=O stretch) |

Note: These are generalized predictions for an indazole carboxylic acid derivative and would need to be specifically calculated for this compound.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions

While no specific MD simulation studies have been reported for this compound, the technique is highly relevant for understanding its dynamic behavior, particularly in solution or in condensed phases. researchgate.net MD simulations model the movement of atoms and molecules over time, providing a detailed picture of conformational changes, solvent interactions, and intermolecular aggregation. plos.orgyoutube.com

An MD simulation of this compound in a solvent like water or dimethyl sulfoxide (B87167) would reveal how the molecule interacts with its environment. It could shed light on the stability of different conformers, the dynamics of hydrogen bonding between the carboxylic acid groups and solvent molecules, and the potential for the molecules to form dimers or larger aggregates through intermolecular hydrogen bonding. Such simulations are computationally intensive but offer a level of detail that is not accessible through static quantum chemical calculations. researchgate.netresearchgate.net

Quantitative Structure-Activity Relationships (QSAR) in a Chemical/Materials Context

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that correlate the chemical structure of a series of compounds with a specific property or activity. researchgate.net While often used in drug discovery, QSAR can also be applied in a chemical or materials context to predict properties like solubility, melting point, or performance in a specific application (e.g., as a corrosion inhibitor or a component in a polymer). researchgate.net

For a series of substituted indazole derivatives, a QSAR model could be developed to predict a property of interest. tandfonline.comnih.gov This would involve calculating a set of molecular descriptors (e.g., electronic, steric, and topological parameters) for each compound and then using statistical methods, such as multiple linear regression or machine learning algorithms, to build a predictive model. longdom.org Although no such study has been performed for this compound, the principles of QSAR could be applied to design new indazole derivatives with desired material properties.

Computational Design of Derivatives and Novel Scaffolds

Computational chemistry plays a crucial role in the rational design of new molecules with specific properties. biotech-asia.orgnih.gov By understanding the structure-property relationships of the indazole scaffold, it is possible to computationally design new derivatives of this compound with tailored characteristics. researchgate.net

For example, by modifying the substituents on the indazole ring, one could tune the electronic properties, solubility, or reactivity of the molecule. The carboxylic acid groups offer a handle for further functionalization, allowing for the creation of esters, amides, or polymers. Computational screening of a virtual library of such derivatives could identify promising candidates for synthesis and experimental evaluation for various material science applications. nih.gov

Table 2: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 1H-indazole |

| 2H-indazole |

| water |

Reactivity and Derivatization Studies of 4 Chloro 1h Indazole 3,6 Dicarboxylic Acid

Functional Group Transformations

The strategic modification of the functional groups on the 4-chloro-1H-indazole-3,6-dicarboxylic acid core is fundamental to its application in synthetic chemistry. Each functional group—the carboxylic acids, the chlorine atom, and the indazole nitrogens—presents unique opportunities for derivatization.

The two carboxylic acid groups at the C3 and C6 positions are primary sites for functionalization. Standard organic transformations can be employed to convert these acidic groups into a variety of derivatives, such as esters, amides, and anhydrides.

Esterification: The conversion of the carboxylic acids to their corresponding esters can be achieved through common methods like Fischer-Speier esterification, which involves reacting the diacid with an alcohol under acidic catalysis. Alternatively, reaction with alkyl halides in the presence of a base can yield the desired diester. These transformations are crucial for improving solubility in organic solvents and for protecting the carboxylic acid groups during subsequent reaction steps.

Amidation: The formation of amides from the dicarboxylic acid is typically accomplished using coupling agents to activate the carboxyl group, facilitating its reaction with a primary or secondary amine. researchgate.netnih.gov This method avoids the high temperatures required for direct thermal condensation and proceeds under mild conditions, preserving other sensitive functional groups. researchgate.netlookchemmall.com The use of a base-tolerant Lewis acid catalyst like niobium(V) oxide (Nb₂O₅) has also been shown to be effective for the direct synthesis of diamides from dicarboxylic acids and amines. nih.gov The choice of amine allows for the introduction of a wide array of substituents, significantly expanding the molecular diversity of the resulting compounds.

A variety of coupling agents can be employed for the amidation process, each with its own advantages.

Table 1: Representative Amidation Coupling Agents This table is based on general amidation methodologies and is illustrative for the target compound.

| Coupling Agent | Typical Co-reagents | Solvent | Temperature | Notes |

|---|---|---|---|---|

| HATU | Hünig's base (DIPEA) | DMF, CH₂Cl₂ | Room Temp | High efficiency, low epimerization for chiral amines. |

| EDC | HOBt, DMAP | DMF, CH₂Cl₂ | 0 °C to Room Temp | Water-soluble carbodiimide; byproducts are easily removed. |

| T3P | Pyridine (B92270), Et₃N | Ethyl Acetate, THF | Room Temp to 50 °C | Powerful, clean conversion; byproduct is water-soluble. |

Anhydride (B1165640) Formation: The dicarboxylic acid can be converted to a cyclic anhydride under dehydrating conditions, for example, by heating with acetic anhydride. This intramolecular reaction would form a seven-membered ring anhydride, linking the C3 and C6 carboxyl groups. Such anhydrides can serve as reactive intermediates for further functionalization, reacting with nucleophiles to open the ring and yield mono-functionalized derivatives.

The chlorine atom at the C4 position is a key handle for introducing further complexity, primarily through nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr): The indazole ring, particularly when protonated or N-substituted, and the two electron-withdrawing carboxylic acid groups activate the aromatic ring for nucleophilic attack. youtube.comlibretexts.org This makes the chlorine atom susceptible to displacement by a variety of nucleophiles. The reaction proceeds via an addition-elimination mechanism, where the nucleophile attacks the carbon bearing the chlorine, forming a resonance-stabilized Meisenheimer complex intermediate before the chloride ion is expelled. youtube.comyoutube.com The rate of this reaction is enhanced by the electron-withdrawing nature of the substituents ortho and para to the leaving group. libretexts.org Strong nucleophiles like alkoxides, thiolates, and amines can effectively replace the chlorine atom, providing a direct route to 4-substituted indazole derivatives. nih.govcymitquimica.com

Cross-Coupling Reactions: The C4-Cl bond is a suitable substrate for various transition-metal-catalyzed cross-coupling reactions. For instance, Suzuki-Miyaura coupling with boronic acids or esters, catalyzed by a palladium complex, can be used to form a new carbon-carbon bond, introducing aryl or vinyl substituents at the C4 position. nih.gov Similarly, Buchwald-Hartwig amination can be employed to couple primary or secondary amines at this position, often under milder conditions than traditional SNAr. Other notable cross-coupling reactions applicable here include the Heck reaction (with alkenes), Sonogashira coupling (with terminal alkynes), and Stille coupling (with organostannanes). These methods offer a powerful and versatile toolkit for elaborating the indazole core.

The indazole ring contains two nitrogen atoms, N1 and N2, both of which are potential sites for alkylation, acylation, or arylation. The reaction of an N-unsubstituted indazole typically yields a mixture of N1 and N2 isomers, and achieving regioselectivity is a significant synthetic challenge. beilstein-journals.org

The distribution of N1 and N2 products is highly dependent on the reaction conditions (base, solvent, temperature) and the nature of the electrophile. nih.gov Studies on substituted indazoles have shown that for N-alkylation, the use of sodium hydride (NaH) as a base in tetrahydrofuran (B95107) (THF) generally favors the formation of the thermodynamically more stable N1-alkylated product. nih.gov This is because the reaction proceeds via the indazolide anion, and while the N2 position is often more nucleophilic (kinetic control), the N1-substituted isomer is typically the more stable product. beilstein-journals.orgnih.gov Equilibration processes can also be exploited to favor the thermodynamic N1 product. nih.gov

Table 2: Factors Influencing Regioselectivity of Indazole N-Alkylation This table is based on findings from studies on various substituted indazoles and is applicable to the target compound. beilstein-journals.orgnih.gov

| Factor | Condition Favoring N1-Alkylation | Condition Favoring N2-Alkylation | Rationale |

|---|---|---|---|

| Base/Solvent | NaH in THF | Cs₂CO₃ in DMF/Acetonitrile | The combination of a hard cation (Na⁺) and a less polar solvent favors attack at the more sterically accessible N1. Softer, larger cations (Cs⁺) and polar aprotic solvents can favor attack at the electronically preferred N2. beilstein-journals.org |

| Substituents | Electron-donating or bulky groups at C7 | Electron-withdrawing groups at C7 | A bulky C7-substituent sterically hinders attack at N1, paradoxically leading to more N1 product by destabilizing the N2-anion transition state. An electron-withdrawing C7 group (e.g., NO₂) strongly favors N2 alkylation. nih.gov |

| Electrophile | Bulky alkyl halides | Small, reactive alkyl halides (e.g., MeI) | Larger electrophiles may show greater preference for the less hindered N1 position. |

| Control Type | Thermodynamic Control | Kinetic Control | The N1-substituted indazole is generally the thermodynamically more stable isomer. N2-alkylation is often the kinetically favored pathway. nih.gov |

Regioselective Reactions and Control Strategies

Controlling regioselectivity is paramount when multiple reactive sites are present, as in this compound. The outcome of a reaction can be steered by understanding and manipulating the electronic and steric properties of the substrate and reagents.

The reactivity of each site on the molecule is governed by a combination of steric hindrance and electronic influence from the existing functional groups.

Electronic Effects: The chlorine atom and the two carboxylic acid groups are all electron-withdrawing. This deactivates the benzene (B151609) portion of the molecule towards electrophilic aromatic substitution but activates it towards nucleophilic aromatic substitution at the C4 position. libretexts.org Within the pyrazole (B372694) ring, these substituents influence the relative nucleophilicity of N1 and N2. DFT calculations on similar indazoles show that electron-withdrawing groups on the benzene ring can significantly impact the charge distribution and orbital energies of the nitrogen atoms, thereby affecting the regioselectivity of N-alkylation. beilstein-journals.org For instance, an electron-withdrawing group at C7 has been shown to confer excellent N2 regioselectivity. nih.gov

Steric Effects: Steric hindrance plays a critical role in directing incoming reagents. For example, the regioselectivity of N-alkylation can be influenced by the steric bulk of substituents on the indazole ring. A large group at the C7 position can hinder attack at the adjacent N1 position, which can paradoxically favor N1 substitution by destabilizing the alternative transition state. nih.gov Similarly, the relative reactivity of the C3 and C6 carboxylic acid groups could be differentiated based on their steric environment, although the electronic differences are likely more dominant.

Directed ortho-metalation (DoM) and related C-H activation strategies provide powerful methods for functionalizing C-H bonds at positions that are otherwise unreactive. wikipedia.orgbaranlab.org These reactions rely on a directing group (DMG) to coordinate with a metal (typically lithium for DoM or a transition metal like palladium or rhodium for C-H activation) and deliver the metalating agent to a specific ortho-position. nih.govuwindsor.ca

Directed Ortho-Metalation (DoM): In the context of this compound, the carboxylic acid groups would first be deprotonated by the strong bases (e.g., n-BuLi) used in DoM. The resulting carboxylates are generally poor DMGs. However, the N1-nitrogen of the indazole ring, especially after protection with a suitable group, can act as a directing group. For instance, an N1-pivaloyl or N1-carbamoyl group could direct lithiation to the C7 position. The choice of directing group and reaction conditions is crucial for controlling the site of metalation. nih.govacs.org

Transition Metal-Catalyzed C-H Activation: Carboxylic acids themselves have emerged as effective directing groups in transition metal-catalyzed C-H activation. nih.gov Using catalysts based on palladium, ruthenium, or rhodium, it is possible to functionalize the C-H bond ortho to a carboxylic acid group. nih.gov For the target molecule, the C6-carboxylic acid could potentially direct the arylation, alkenylation, or alkylation of the C5 or C7 positions. The C3-carboxylic acid could likewise direct functionalization at the N2 position of the pyrazole ring. The competition between these potential sites would depend heavily on the specific catalyst, ligand, and reaction conditions employed. nih.gov

Cycloaddition Reactions and Annulation Chemistry of the Indazole Core

The indazole ring system can theoretically participate in cycloaddition reactions either as a 2π component, a 4π component, or through its N1-N2 bond. However, the presence of strongly electron-withdrawing groups, such as the chloro and dicarboxylic acid moieties in this compound, deactivates the π-system of the benzene portion of the molecule, making its participation as a diene in Diels-Alder type reactions challenging.

More commonly, the indazole scaffold is constructed via cycloaddition reactions. For instance, [3+2] cycloaddition reactions of diazo compounds with arynes are a well-established method for the synthesis of the indazole core. organic-chemistry.orgnih.gov This approach allows for the formation of a wide array of substituted indazoles under mild conditions. nih.gov Similarly, 1,3-dipolar cycloadditions of in situ generated nitrile imines with benzynes afford N(1)-C(3) disubstituted indazoles. nih.gov

While these methods are typically employed for the synthesis of the indazole ring itself, the potential for the pre-formed indazole core of this compound to participate in further cycloadditions is limited by its electron-deficient nature. Any such reactivity would likely require highly reactive reaction partners.

Annulation, the formation of a new ring fused to the existing indazole core, is a plausible pathway for further derivatization. scripps.edu For instance, reactions that proceed through the functionalization of the carboxylic acid groups could be envisioned to lead to annulated structures. However, specific examples of annulation reactions starting from a pre-formed indazole-dicarboxylic acid are not readily found in the literature. More general strategies, such as transition metal-free annulation reactions, have been reviewed as powerful tools for constructing heterocyclic molecules. researchgate.net

The following table summarizes representative cycloaddition reactions involving the formation of the indazole ring, which provides context for the general reactivity of this heterocyclic system.

| Reaction Type | Reactants | Product | Reference |

| [3+2] Cycloaddition | Diazo compounds and arynes | Substituted indazoles | organic-chemistry.orgnih.gov |

| 1,3-Dipolar Cycloaddition | Nitrile imines and benzynes | N(1)-C(3) disubstituted indazoles | nih.gov |

| [3+2] Dipolar Cycloaddition | Arynes and sydnones | 2H-Indazoles | organic-chemistry.org |

Given the electronic properties of this compound, its participation in cycloaddition or annulation reactions would likely require harsh reaction conditions or highly activated reaction partners. The carboxylic acid groups could potentially be converted into other functional groups to modulate the reactivity of the system and open up avenues for such transformations.

Mechanistic Investigations of Key Transformations

Detailed mechanistic studies specifically on this compound are not extensively reported. However, insights can be gained from studies on related indazole derivatives. The electronic effects of the substituents play a crucial role in dictating the reaction pathways.

One of the fundamental reactions of N-unsubstituted indazoles is their reaction with electrophiles. For example, the addition of formaldehyde (B43269) to various nitro-substituted 1H-indazoles has been studied both experimentally and theoretically. acs.orgnih.gov These studies have shown that the reaction proceeds to give N1-substituted products, and the regioselectivity is influenced by the position of the nitro group. acs.orgnih.gov For this compound, similar N1-alkylation or acylation reactions would be expected, with the N1 position being the most probable site of attack due to steric and electronic factors. The electron-withdrawing substituents would decrease the nucleophilicity of the indazole nitrogen atoms, potentially requiring more forcing conditions for such transformations.

The reactivity of the carboxylic acid groups themselves is another key area for mechanistic consideration. Standard transformations of carboxylic acids, such as esterification, amidation, or reduction, would be expected to proceed via established mechanisms. For instance, esterification would likely proceed via acid-catalyzed addition of an alcohol to the carbonyl group, followed by elimination of water. The electronic nature of the indazole core could influence the rate of these reactions.

Mechanistic studies on the formation of the indazole ring itself often involve cyclization reactions. For example, the Cadogan reaction, a reductive cyclization of nitroaromatic compounds, is a classic method for synthesizing 2H-indazoles. nih.gov Investigations into this and related reactions have explored the potential for nitrene intermediates versus concerted electrocyclization pathways. nih.gov

The table below outlines some key mechanistic concepts relevant to the potential transformations of this compound, based on literature for related compounds.

| Transformation | Key Mechanistic Feature | Relevant System | Reference |

| N-Alkylation/Acylation | Nucleophilic attack from N1 | Nitro-substituted 1H-indazoles | acs.orgnih.gov |

| Reductive Cyclization (for synthesis) | Nitrene intermediate vs. electrocyclization | o-Nitrobenzyl imines | nih.gov |

| Carboxylic Acid Esterification | Acid-catalyzed nucleophilic acyl substitution | General carboxylic acids | N/A |

Applications in Advanced Materials and Supramolecular Chemistry

Metal-Organic Frameworks (MOFs) and Coordination Polymers as Linkers

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters interconnected by organic linkers. bohrium.com The properties of MOFs, such as their porosity, stability, and functionality, are highly tunable and depend significantly on the nature of the organic linker. bohrium.com The dicarboxylate functionality of 4-chloro-1H-indazole-3,6-dicarboxylic acid makes it an ideal candidate for serving as an organic linker in the synthesis of novel MOFs and coordination polymers.

The design and synthesis of MOFs using this compound as a linker would typically involve the reaction of the acid with a metal salt under solvothermal conditions. nih.govgoogle.com The choice of metal ion, solvent system, temperature, and reaction time would be critical in directing the final structure. The indazole nitrogen atom and the two carboxylate groups offer multiple coordination sites, which can lead to the formation of diverse network topologies. The chloro-substituent can also influence the electronic properties of the linker and potentially participate in weaker interactions within the framework.

The synthesis process would likely involve dissolving the this compound and a suitable metal salt (e.g., nitrates or chlorides of transition metals like zinc, copper, cobalt, or lanthanides) in a high-boiling point solvent such as N,N-dimethylformamide (DMF) or diethylformamide (DEF). rsc.orgrsc.org The mixture would then be heated in a sealed vessel, allowing for the slow crystallization of the MOF product. The resulting crystals would be collected, washed, and characterized using techniques such as single-crystal X-ray diffraction to determine their three-dimensional structure.

The use of a rigid yet angular linker like this compound is expected to yield MOFs with a high degree of structural diversity. rsc.orgresearchgate.net The connectivity of the metal nodes and the linker can result in one-dimensional (1D) chains, two-dimensional (2D) layers, or three-dimensional (3D) frameworks. nih.govrsc.org The topology of these frameworks can be described using established systems, such as the point symbol notation, which defines the connectivity of the nodes. researchgate.net

The presence of the chloro group and the indazole ring could also lead to interpenetrated frameworks, where multiple independent networks are intertwined. researchgate.net The specific coordination mode of the carboxylate groups (e.g., monodentate, bidentate bridging, or chelating) and the potential involvement of the indazole nitrogen in coordination would further contribute to the structural variety of the resulting MOFs. nih.gov

The properties of MOFs can be fine-tuned by modifying the organic linker. In the case of this compound, the chloro-substituent offers a handle for post-synthetic modification. For example, nucleophilic substitution reactions could be employed to replace the chlorine atom with other functional groups, thereby altering the chemical environment within the pores of the MOF. This could be used to introduce catalytic sites, enhance gas sorption selectivity, or modify the luminescent properties of the material.

Furthermore, the inherent flexibility of the indazole ring system, combined with the rotational freedom of the carboxylic acid groups, could impart a degree of flexibility to the resulting MOF frameworks. This "breathing" effect, where the framework can change its volume in response to external stimuli such as guest molecule adsorption, is a desirable property for applications in gas storage and separation.

Supramolecular Self-Assembly and Non-Covalent Interactions

Supramolecular chemistry focuses on the study of systems composed of multiple molecules held together by non-covalent interactions. mdpi.com The principles of supramolecular self-assembly can be harnessed to construct complex and functional architectures from molecular building blocks.

Crystal engineering is a subfield of supramolecular chemistry that aims to design and synthesize solid-state structures with desired properties based on an understanding of intermolecular interactions. japtronline.comjaptronline.com Hydrogen bonding is a particularly powerful tool in crystal engineering due to its strength and directionality. japtronline.comjaptronline.com

Cocrystallization is a technique used to modify the physicochemical properties of solid-state materials by combining two or more different molecules in a crystalline lattice. japtronline.comnih.gov The formation of cocrystals and salts of this compound with other molecules, known as coformers, could lead to materials with tailored properties.

By selecting coformers with complementary hydrogen bonding functionalities, it is possible to create a wide range of supramolecular synthons. nih.gov For example, co-crystallization with pyridine-containing molecules could lead to the formation of strong O-H···N hydrogen bonds between the carboxylic acid and the pyridine (B92270) nitrogen. Similarly, co-crystallization with other carboxylic acids or amides could result in a variety of hydrogen-bonded networks. The formation of a salt would occur if there is a proton transfer from the carboxylic acid of the indazole to a basic site on the coformer. nih.gov This approach could be used to modify properties such as solubility and melting point.

Role in Catalysis

The inherent electronic properties and structural rigidity of the indazole scaffold make it a promising candidate for applications in catalysis. While direct catalytic applications of This compound are not yet extensively documented in publicly available research, its structural motifs suggest potential roles as ligands in organometallic catalysis and as a precursor for N-heterocyclic carbenes (NHCs).

The functionalization of the indazole ring is a well-established strategy for tuning the electronic and steric properties of the resulting molecules, which is crucial for their performance as ligands in catalytic systems. chim.itresearchgate.netrsc.orgresearchgate.net The presence of both electron-withdrawing (chloro group) and coordinating (carboxylic acid) functionalities on the This compound framework allows for fine-tuning of the electronic environment at a metal center.

N-heterocyclic carbenes are a significant class of ligands in modern organometallic chemistry and have also found use as organocatalysts. beilstein-journals.orgbeilstein-journals.orgnih.gov They are typically generated from precursor salts, most commonly imidazolium (B1220033) salts. While the direct synthesis of NHCs from indazole precursors is not a common route, the fundamental structure of the indazole ring, containing nitrogen atoms within a heterocyclic system, provides a basis for exploring this possibility. The synthesis of NHC precursors often involves the condensation of amines with a C1 building block, a process that could potentially be adapted for appropriately functionalized indazoles. beilstein-journals.org

| Indazole Derivative | Application/Reaction | Catalyst/Reagents | Reference |

| 3-Iodoindazoles | Suzuki cross-coupling | Pd(PPh₃)₄, NaHCO₃ | researchgate.net |

| 6-Bromoindazole | Synthesis of VEGFR-2 inhibitors | I₂, KOH in DMF | chim.it |

| 2H-Indazoles | C-3 formylation and esterification | Aerobic conditions, DMSO | researchgate.net |

| N-Protected Indazoles | C-3 arylation | Cupric acetate | researchgate.net |